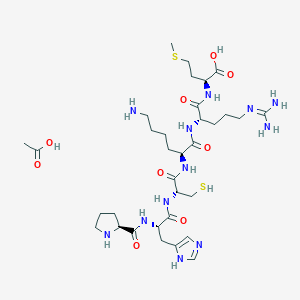

Antioxidant peptide A acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antioxidant peptide A acetate: is a short peptide known for its potent antioxidant properties. It contains alternative aromatic or sulfur-containing amino acids, which contribute to its stability and effectiveness in neutralizing free radicals . This compound is gaining attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its ability to combat oxidative stress and its potential health benefits.

準備方法

Synthetic Routes and Reaction Conditions: Antioxidant peptide A acetate can be synthesized through enzymatic hydrolysis of proteins. This process involves using specific enzymes to break down proteins into smaller peptide fragments. The reaction conditions typically include controlled temperature, pH, and enzyme concentration to optimize the yield and activity of the antioxidant peptide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis followed by purification steps such as ultrafiltration, chromatography, and lyophilization. These methods ensure the high purity and stability of the final product .

化学反応の分析

Types of Reactions: Antioxidant peptide A acetate primarily undergoes oxidation-reduction reactions. It can scavenge free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage .

Common Reagents and Conditions: The common reagents used in these reactions include hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxyl radicals (OH•). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed: The major products formed from these reactions are water (H₂O) and less reactive molecules, which result from the neutralization of ROS .

科学的研究の応用

Chemistry: In chemistry, antioxidant peptide A acetate is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidant agents .

Biology: In biological research, this peptide is investigated for its role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions and as a supplement to enhance overall health .

Industry: In the food and cosmetics industries, this peptide is used as a natural preservative and an ingredient in anti-aging products due to its ability to prevent lipid peroxidation and maintain product stability .

作用機序

Antioxidant peptide A acetate exerts its effects by scavenging free radicals and chelating metal ions that catalyze oxidative reactions. It activates antioxidant enzymes and non-enzymatic systems, thereby enhancing the body’s natural defense mechanisms against oxidative stress . The molecular targets and pathways involved include the Nrf2 pathway, which regulates the expression of antioxidant proteins, and the NF-κB pathway, which is involved in inflammatory responses .

類似化合物との比較

Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.

Carnosine: A dipeptide with antioxidant and anti-glycation properties, found in muscle tissues.

Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Uniqueness: Antioxidant peptide A acetate is unique due to its specific amino acid composition, which includes aromatic or sulfur-containing amino acids that enhance its stability and antioxidant activity. Unlike some other antioxidants, it can be easily synthesized and incorporated into various products, making it highly versatile .

特性

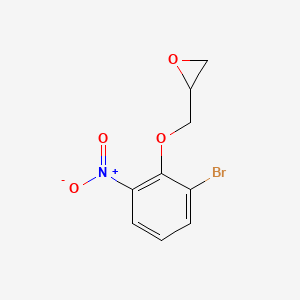

分子式 |

C33H58N12O9S2 |

|---|---|

分子量 |

831.0 g/mol |

IUPAC名 |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1 |

InChIキー |

PUXUXFDUHZMCGF-HXDXACSPSA-N |

異性体SMILES |

CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |

正規SMILES |

CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)

![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)